molecular formula C8H20N2 B3117740 [2-(Tert-butylamino)ethyl]dimethylamine CAS No. 22687-02-1

[2-(Tert-butylamino)ethyl]dimethylamine

Cat. No.: B3117740
CAS No.: 22687-02-1
M. Wt: 144.26 g/mol
InChI Key: XGPPSKSOIFNAMM-UHFFFAOYSA-N
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Description

[2-(Tert-butylamino)ethyl]dimethylamine is an organic compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol. Its CAS registry number is 22687-02-1 . This structure features both tertiary and secondary amine functional groups, which are of significant interest in various fields of scientific research. In polymer chemistry, amines serve as crucial ligands in metal-complex catalysts for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) . The role of these nitrogen-based ligands is to complex with metal salts (e.g., copper) to form a catalytic system that enables the precise synthesis of polymers with defined architectures for applications like drug delivery systems . Furthermore, the amine groups in related compounds are extensively investigated for carbon capture technologies. Research into aqueous amine blends for post-combustion CO2 capture has shown that amines like 2-(Butylamino)ethanol (a secondary amine) and 2-Dimethylaminoethanol (a tertiary amine) can function as activators and promoters in blend formulations . These blends can offer benefits such as high CO2 absorption capacity, cyclic capacity, and lower regeneration energy demand compared to conventional amines, making them a active area of study for reducing industrial carbon emissions . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-tert-butyl-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-8(2,3)9-6-7-10(4)5/h9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPPSKSOIFNAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Tert-butylamino)ethyl]dimethylamine typically involves the reaction of tert-butylamine with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar aprotic solvents.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

[2-(Tert-butylamino)ethyl]dimethylamine is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its amine functionality.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of [2-(Tert-butylamino)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The dimethylamine moiety can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize [2-(Tert-butylamino)ethyl]dimethylamine, we compare it to structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₈H₂₀N₂ 144.26 Tertiary amine, tert-butyl group
(2-Chloroethyl)dimethylamine [] C₄H₁₁ClN₂ 122.60 Tertiary amine, chloroethyl group
2-(Di-tert-butylphosphino)ethylamine [] C₁₀H₂₄NP 189.28 Primary amine, phosphino ligand

Physicochemical Properties

  • Steric Effects: The tert-butyl group in this compound imposes significant steric hindrance, reducing nucleophilicity compared to (2-chloroethyl)dimethylamine. This hindrance also enhances thermal stability but lowers solubility in polar solvents.
  • Electronic Effects: The phosphino group in 2-(Di-tert-butylphosphino)ethylamine introduces strong σ-donor and π-acceptor capabilities, enabling metal coordination—a property absent in purely amine-based analogs .
  • Boiling Points/Solubility: The tert-butyl group increases hydrophobicity, giving this compound a higher logP than (2-chloroethyl)dimethylamine. The phosphino compound’s larger size (C₁₀H₂₄NP) further reduces water solubility compared to both amines .

Biological Activity

[2-(Tert-butylamino)ethyl]dimethylamine, also known as TBAED, is a secondary amine that has gained attention in various fields of research due to its potential biological activities. This compound is characterized by its unique structural properties, which include a tert-butyl group and two dimethylamine groups. The biological activity of TBAED has implications in pharmacology, polymer chemistry, and materials science.

  • Molecular Formula : C8_{8}H19_{19}N
  • Molecular Weight : 143.25 g/mol
  • Structure : The compound features a tert-butyl group attached to an ethyl chain that is further connected to two dimethylamine groups.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The tertiary nitrogen atoms can form hydrogen bonds with various biomolecules, potentially influencing their structure and function. Additionally, the hydrophobic nature of the tert-butyl group may enhance membrane permeability, allowing the compound to penetrate cellular barriers.

Biological Activities

  • Antimicrobial Properties : TBAED has been studied for its antimicrobial activity against various pathogens. Its mechanism involves disrupting the integrity of microbial cell membranes.
  • Antiviral Activity : Preliminary studies indicate that TBAED may exhibit antiviral properties, potentially inhibiting viral replication through interference with viral entry or assembly.
  • Polymerization Applications : TBAED is utilized in the synthesis of pH-responsive polymeric materials. For instance, it has been incorporated into polymer brushes that can swell or collapse in response to pH changes, demonstrating potential applications in drug delivery systems and smart materials .

Case Studies

  • A study demonstrated that TBAED-based polymers exhibited significant bactericidal activity against Escherichia coli when used as coatings on surfaces. This property is attributed to the cationic nature of the polymer at physiological pH, which facilitates interaction with negatively charged bacterial membranes .
  • Another investigation focused on the synthesis of TBAED-functionalized latex particles that acted as effective Pickering emulsifiers at alkaline pH levels. These emulsifiers showed promise in stabilizing emulsions for pharmaceutical formulations .

Data Tables

Property Value
Molecular Weight143.25 g/mol
SolubilitySoluble in water
pKa10.3
Antimicrobial ActivityEffective against E. coli
Polymerization TypeATRP (Atom Transfer Radical Polymerization)

Q & A

Q. What are the optimal synthetic routes for [2-(tert-butylamino)ethyl]dimethylamine, and how do reaction conditions influence purity?

Methodological Answer: The synthesis typically involves alkylation of tert-butylamine with a dimethylaminoethyl halide (e.g., chloroethyl dimethylamine) under basic conditions. Key parameters include:

  • Temperature: 60–80°C to balance reaction rate and side-product formation.
  • Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent: Polar aprotic solvents like DMF or acetonitrile improve solubility and reactivity .
  • Purification: Distillation or column chromatography (silica gel, eluent: chloroform/methanol) achieves >95% purity. Contaminants like unreacted tert-butylamine can be quantified via GC-MS .

Q. How can spectroscopic methods distinguish this compound from structurally similar amines?

Methodological Answer:

  • NMR:
    • ¹H NMR: Tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm. The dimethylamino group (-N(CH₃)₂) shows a singlet at δ 2.2–2.4 ppm, while the ethyl linker protons resonate as multiplets at δ 2.5–3.0 ppm .
    • ¹³C NMR: The tert-butyl carbon appears at ~28 ppm, and the dimethylamino carbon at ~45 ppm .
  • MS: ESI-MS typically shows a molecular ion peak at m/z 158 [M+H]⁺, with fragmentation patterns confirming the ethyl linker and tert-butyl group .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Decomposes above 150°C, forming tert-butylamine and dimethylamine derivatives (TGA analysis recommended).
  • Light Sensitivity: Store in amber glassware to prevent photodegradation; UV-Vis monitoring shows increased absorbance at 270 nm upon degradation .
  • Humidity: Hygroscopic; store under inert gas (N₂/Ar) with desiccants (silica gel) to avoid hydrolysis. PXRD can detect crystalline changes under humidity stress .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps .
  • Ventilation: Ensure airflow >0.5 m/s to prevent vapor accumulation (OSHA standards) .
  • Spill Management: Neutralize with dilute acetic acid (1:10 v/v), absorb with vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reaction mechanisms in nucleophilic substitutions?

Methodological Answer: The tert-butyl group reduces nucleophilicity at the adjacent nitrogen due to steric hindrance, slowing SN2 reactions. Kinetic studies (e.g., Eyring plots) reveal higher activation energies (ΔG‡ ~25–30 kJ/mol) compared to dimethylamino analogs. Computational modeling (DFT at B3LYP/6-31G*) shows distorted transition states with increased bond angles .

Q. What role does this compound play in polymer chemistry, and how do structural modifications affect material properties?

Methodological Answer:

  • Biocidal Polymers: Copolymerization with methacrylates (e.g., methyl methacrylate) introduces tertiary amines that enhance pH-responsive behavior. FTIR confirms C=O (1720 cm⁻¹) and N-H (3300 cm⁻¹) bonding .
  • Thermal Properties: DSC shows Tg increases by 10–15°C with higher tert-butyl content due to restricted chain mobility .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with protein targets (e.g., acetylcholinesterase PDB: 4EY7). The tert-butyl group shows hydrophobic interactions with active-site residues (e.g., Trp286), while the dimethylamino group forms hydrogen bonds .
  • MD Simulations: GROMACS simulations (AMBER force field) reveal stable binding over 50 ns, with RMSD <2.0 Å .

Q. What contradictions exist in reported catalytic applications of tertiary amine derivatives, and how can they be resolved?

Methodological Answer:

  • Contradiction: Some studies report high catalytic efficiency in Knoevenagel reactions, while others note inefficiency due to steric hindrance .
  • Resolution: Kinetic isotope effect (KIE) studies and Hammett plots can differentiate electronic vs. steric contributions. For example, ρ values <0.5 indicate steric dominance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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